1-(3-Bromo-5-fluoro-2-hydroxyphenyl)pentan-1-one
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Overview
Description
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)pentan-1-one is a chemical compound with the molecular formula C11H12BrFO2. It is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxyl group attached to a phenyl ring, which is further connected to a pentanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of sodium bromide and hydrogen peroxide in the presence of hydrochloric acid to achieve bromination . The fluorination step can be carried out using a fluorinating agent such as Selectfluor. The final step involves the attachment of the pentanone chain through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)pentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pentanone chain can be reduced to form an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)pentan-2-one.
Reduction: Formation of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)pentan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)pentan-1-one has several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules through various reactions such as cross-coupling and cyclization.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)pentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms, along with the hydroxyl group, allows the compound to form strong interactions with target proteins, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one: Similar structure but with an ethanone chain instead of a pentanone chain.
5-Fluoro-2-hydroxyphenylacetone: Lacks the bromine atom and has an acetone chain instead of a pentanone chain.
Uniqueness
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)pentan-1-one is unique due to the combination of bromine, fluorine, and hydroxyl groups on the phenyl ring, along with the pentanone chain. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1813-21-4 |
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Molecular Formula |
C11H12BrFO2 |
Molecular Weight |
275.11 g/mol |
IUPAC Name |
1-(3-bromo-5-fluoro-2-hydroxyphenyl)pentan-1-one |
InChI |
InChI=1S/C11H12BrFO2/c1-2-3-4-10(14)8-5-7(13)6-9(12)11(8)15/h5-6,15H,2-4H2,1H3 |
InChI Key |
KFMNJJWMOQVEJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=C(C(=CC(=C1)F)Br)O |
Origin of Product |
United States |
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